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Introduction
PI-828 is a potent, cell-permeable small molecule inhibitor that has been identified as a dual

inhibitor of the Phosphoinositide 3-kinase (PI3K) family and Casein Kinase 2 (CK2).[1]

Structurally, it is an analogue of the well-known PI3K inhibitor LY294002.[2] The dual activity of

PI-828 makes it a valuable tool for investigating the cellular functions of both PI3K and CK2,

and a potential starting point for the development of therapeutics targeting signaling pathways

in which these kinases play a crucial role. This technical guide provides a comprehensive

overview of the known kinase selectivity profile of PI-828, detailed experimental protocols for

key assays, and visualizations of relevant signaling pathways and experimental workflows.

Kinase Selectivity Profile of PI-828
The kinase selectivity of PI-828 has been characterized against members of the PI3K family

and Casein Kinase 2. While a broad, kinome-wide selectivity screen for PI-828 is not publicly

available in the reviewed literature, the existing data clearly demonstrates its potent activity

against these two key kinase families.

Phosphoinositide 3-Kinase (PI3K) Family Inhibition
PI-828 demonstrates potent inhibition of Class I PI3K isoforms. The half-maximal inhibitory

concentrations (IC50) against various p110 catalytic subunits are summarized in the table
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below.

Kinase Isoform IC50 (nM)

p110α 173[1], 183[3][4]

p110β 98[3][4]

p110δ 227[3][4]

p110γ 1967[3][4]

Table 1: Inhibitory activity of PI-828 against Class I PI3K isoforms.

Casein Kinase 2 (CK2) Inhibition
In addition to its activity against PI3Ks, PI-828 is a potent inhibitor of the serine/threonine

kinase CK2. The IC50 values for PI-828 against the CK2 catalytic subunit are presented below.

Kinase IC50 (nM)

CK2 149[1]

CK2α2 1127[1]

Table 2: Inhibitory activity of PI-828 against Casein Kinase 2.

Signaling Pathways
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including

cell growth, proliferation, survival, and metabolism. Upon activation by growth factors or other

extracellular signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to

generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger,

recruiting and activating downstream effectors such as Akt.
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PI3K/Akt Signaling Pathway and Inhibition by PI-828.
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Casein Kinase 2 (CK2) Signaling
CK2 is a constitutively active serine/threonine kinase that phosphorylates a wide range of

substrates, thereby regulating diverse cellular processes including cell cycle progression, DNA

repair, and apoptosis.

Cellular Processes

Casein Kinase 2
(CK2)

Protein Substrates

Phosphorylation

Cell Cycle DNA Repair Apoptosis Transcription

PI-828

Click to download full resolution via product page

CK2 Signaling and Inhibition by PI-828.

Experimental Protocols
The following are detailed methodologies for in vitro kinase assays to determine the inhibitory

activity of PI-828 against PI3K and CK2. These protocols are based on established methods

and the procedures described in the primary literature.[2]

In Vitro PI3K Lipid Kinase Assay
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This assay measures the phosphorylation of the lipid substrate phosphatidylinositol (PI) by a

PI3K enzyme.

Workflow:
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Workflow for In Vitro PI3K Lipid Kinase Assay.

Materials:

Recombinant PI3K enzyme (e.g., p110α/p85α)

Phosphatidylinositol (PI)

PI-828

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM

DTT)

[γ-32P]ATP

Stop solution (e.g., 1 M HCl)

Lipid extraction solvents (e.g., chloroform:methanol)

Thin-layer chromatography (TLC) plates

Scintillation counter

Procedure:
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Prepare serial dilutions of PI-828 in the kinase reaction buffer.

In a reaction tube, add the PI3K enzyme and the corresponding dilution of PI-828. Incubate

for 10-15 minutes at room temperature.

Prepare the lipid substrate by sonicating PI in the kinase reaction buffer.

Initiate the kinase reaction by adding the PI substrate and [γ-32P]ATP to the enzyme-

inhibitor mixture.

Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

Stop the reaction by adding the stop solution.

Extract the lipids using a chloroform:methanol extraction procedure.

Spot the lipid-containing organic phase onto a TLC plate and separate the lipids using an

appropriate solvent system.

Visualize the radiolabeled product (PIP) by autoradiography and quantify the radioactivity by

scintillation counting.

Calculate the percentage of inhibition for each PI-828 concentration and determine the IC50

value.

In Vitro CK2 Protein Kinase Assay
This assay measures the phosphorylation of a peptide substrate by the CK2 enzyme.

Materials:

Recombinant CK2 enzyme

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

PI-828

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM

DTT)
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[γ-32P]ATP

Stop solution (e.g., 75 mM phosphoric acid)

P81 phosphocellulose paper

Scintillation counter

Procedure:

Prepare serial dilutions of PI-828 in the kinase reaction buffer.

In a reaction tube, add the kinase reaction buffer, the CK2 peptide substrate, and the

corresponding dilution of PI-828.

Add the CK2 enzyme to the mixture.

Initiate the kinase reaction by adding [γ-32P]ATP.

Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose

paper.

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

Calculate the percentage of inhibition for each PI-828 concentration and determine the IC50

value.

Conclusion
PI-828 is a valuable chemical probe for studying the roles of PI3K and CK2 in cellular signaling.

Its dual specificity provides a unique tool for dissecting the complex interplay between these

two important kinase pathways. The data and protocols presented in this guide offer a

comprehensive resource for researchers utilizing PI-828 in their studies. Further investigation

into the broader kinome-wide selectivity of PI-828 would provide a more complete
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understanding of its potential off-target effects and further refine its application as a selective

chemical probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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